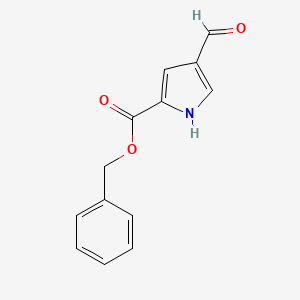
benzyl 4-formyl-1H-pyrrole-2-carboxylate
Vue d'ensemble
Description
Benzyl 4-formyl-1H-pyrrole-2-carboxylate is a chemical compound with the CAS Number: 185621-28-7 . It has a molecular weight of 229.24 and its IUPAC name is benzyl 4-formyl-1H-pyrrole-2-carboxylate . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for benzyl 4-formyl-1H-pyrrole-2-carboxylate is 1S/C13H11NO3/c15-8-11-6-12 (14-7-11)13 (16)17-9-10-4-2-1-3-5-10/h1-8,14H,9H2 .Physical And Chemical Properties Analysis
Benzyl 4-formyl-1H-pyrrole-2-carboxylate is a powder that is stored at room temperature . It has a molecular weight of 229.24 .Applications De Recherche Scientifique
Spectroscopy and Quantum Chemical Analysis
Benzyl 4-formyl-1H-pyrrole-2-carboxylate is a key precursor in synthesizing acid hydrazide-hydrazones and their derivatives, showcasing various applications. A novel derivative, Ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, was synthesized and analyzed using spectroscopy methods and quantum chemical calculations. The formation of this compound is both exothermic and spontaneous at room temperature. It forms dimers through multiple interactions, and its vibrational analysis indicates red shifts in specific bonds due to dimer formation. The interaction energies of dimer formation were quantified using different calculation methods, providing insights into the resonance-assisted heteronuclear H-bonding in the dimer (Singh et al., 2013).
Optical and Electronic Properties
The biological, electronic, and optical properties of 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide were extensively studied using a combination of the DFT/B3LYP method and a 6-311G (d, p) basis set. The research delved into the nonlinear optical (NLO) properties, electronic properties (HOMO, LUMO composition), and UV spectra of the compound. It also included NBO analysis showing the hyper conjugative interaction energy during specific transitions, along with docking the molecule with a specific protein, showcasing its potential biological activities (Pandey et al., 2020).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
While specific future directions for benzyl 4-formyl-1H-pyrrole-2-carboxylate are not available, it’s worth noting that pyrrole-2-carboxaldehyde derivatives, which include this compound, have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . These observations suggest that molecules containing this skeleton have various biological functions , indicating potential areas of future research.
Propriétés
IUPAC Name |
benzyl 4-formyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-8-11-6-12(14-7-11)13(16)17-9-10-4-2-1-3-5-10/h1-8,14H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEPHKDCOCSLFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=CN2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

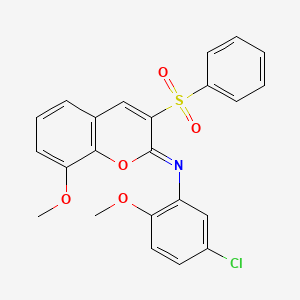
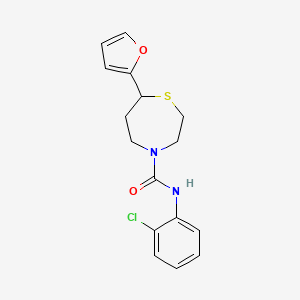
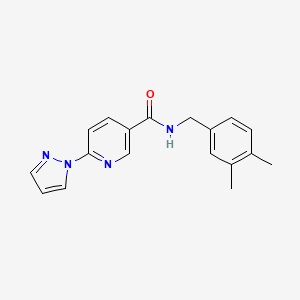
![butyl 4-[(E)-3-phenylprop-2-enoyl]oxybenzoate](/img/structure/B2735998.png)
![[2-(Methoxymethyl)oxan-2-yl]methanol](/img/structure/B2735999.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2736001.png)
![tert-butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate](/img/structure/B2736002.png)
![2-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid](/img/structure/B2736003.png)
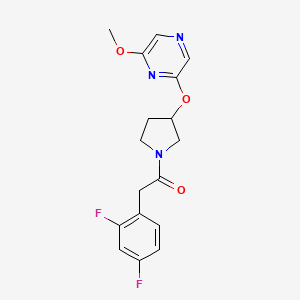
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(9H-purin-6-yl)propanamide](/img/structure/B2736005.png)
![N-{4-[(ethylamino)carbonyl]phenyl}-2-hydroxybenzamide](/img/structure/B2736008.png)
![N-benzyl-3-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2736010.png)

